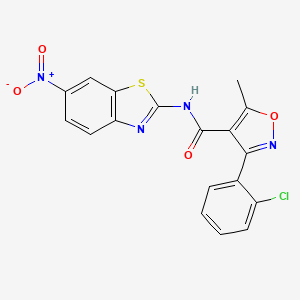
3-(2-chlorophenyl)-5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, a nitrobenzo[d]thiazolyl group, and an isoxazole carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Nitrobenzo[d]thiazolyl Group: This step involves the formation of the benzo[d]thiazole ring, which can be achieved through a condensation reaction between a 2-aminothiophenol and a nitrobenzaldehyde.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through an amidation reaction between the isoxazole carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anti-tubercular agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: These compounds share the benzo[d]thiazole moiety and exhibit similar pharmacological activities.
1,3,4-oxadiazole derivatives: These compounds have a similar heterocyclic structure and are studied for their anti-inflammatory and analgesic properties.
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)isoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoxazole ring and nitrobenzo[d]thiazolyl group contribute to its potential as a versatile pharmacophore in drug design.
Propiedades
Número CAS |
349132-87-2 |
|---|---|
Fórmula molecular |
C18H11ClN4O4S |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H11ClN4O4S/c1-9-15(16(22-27-9)11-4-2-3-5-12(11)19)17(24)21-18-20-13-7-6-10(23(25)26)8-14(13)28-18/h2-8H,1H3,(H,20,21,24) |
Clave InChI |
VXKRBYPUJPOUEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)

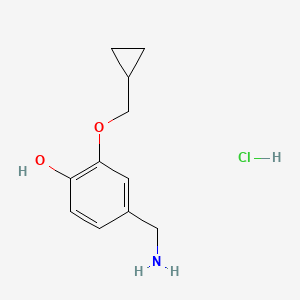
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)

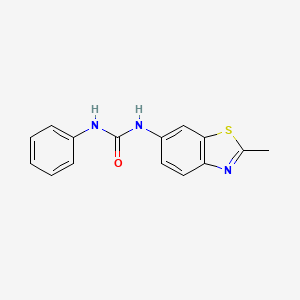
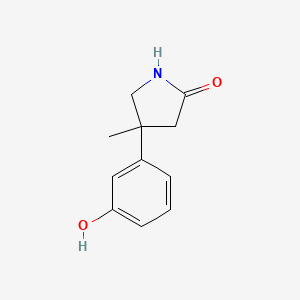

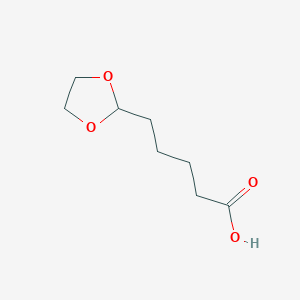


![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)


